5-Amino-1-methylquinolinium

Catalog No.
S15501072
CAS No.
M.F
C10H11N2+
M. Wt
159.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-methylquinolinium

Product Name

5-Amino-1-methylquinolinium

IUPAC Name

1-methylquinolin-1-ium-5-amine

Molecular Formula

C10H11N2+

Molecular Weight

159.21 g/mol

InChI

InChI=1S/C10H10N2/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,11H,1H3/p+1

InChI Key

ZMJBCEIHNOWCMC-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CC=CC2=C(C=CC=C21)N

5-Amino-1-methylquinolinium is a small, selective, and membrane-permeable molecule recognized for its role as an inhibitor of nicotinamide N-methyltransferase. This enzyme is crucial in cellular metabolism, particularly in the N-methylation of nicotinamide and other xenobiotics. The compound has garnered attention due to its potential therapeutic applications, especially in addressing obesity and metabolic disorders linked to the overactivity of nicotinamide N-methyltransferase, which is associated with impaired fat metabolism and chronic diseases like type 2 diabetes and cardiovascular issues .

5-Amino-1-methylquinolinium primarily functions by inhibiting nicotinamide N-methyltransferase activity. This inhibition leads to increased levels of nicotinamide adenine dinucleotide (NAD+) and S-adenosyl-L-methionine (SAM), which are critical for various metabolic pathways. The compound has been shown to suppress lipogenesis in adipocytes, thereby promoting fat oxidation and reducing fat accumulation .

In experimental settings, 5-amino-1-methylquinolinium has demonstrated the ability to reverse diet-induced obesity in animal models by enhancing metabolic rates and promoting the browning of white adipose tissue, which is essential for thermogenesis and energy expenditure .

Synthesis of 5-amino-1-methylquinolinium typically involves multi-step organic reactions starting from quinoline derivatives. Common methods include:

  • N-Methylation: Using methylating agents such as methyl iodide or dimethyl sulfate on amino-substituted quinolines.
  • Reduction Reactions: Employing reducing agents to convert nitro or other functional groups into amino groups where necessary.
  • Purification: Techniques such as recrystallization or chromatography are used to purify the final product .

The applications of 5-amino-1-methylquinolinium are diverse, including:

  • Weight Management: As a treatment for obesity by enhancing fat metabolism.
  • Metabolic Disorders: Potentially beneficial in managing conditions like type 2 diabetes by improving insulin sensitivity.
  • Cancer Therapy: Investigated for its ability to inhibit cancer cell growth through metabolic disruption .

Studies have indicated that 5-amino-1-methylquinolinium interacts selectively with nicotinamide N-methyltransferase without affecting related SAM-dependent methyltransferases. This selectivity minimizes potential side effects while maximizing therapeutic benefits. Research involving animal models has shown that this compound can significantly alter metabolic profiles and microbiome compositions when combined with dietary interventions .

Several compounds share structural similarities or mechanisms of action with 5-amino-1-methylquinolinium. These include:

Compound NameDescriptionUnique Features
1-MethylquinoliniumA close analog that also inhibits nicotinamide N-methyltransferase but is less selective.Less effective in targeting specific metabolic pathways.
1,8-DimethylquinolineExhibits some NNMT inhibitory activity but lacks membrane permeability compared to 5-amino-1-methylquinolinium.Higher molecular weight may hinder bioavailability.
6-AminoquinolineAnother NNMT inhibitor but with different pharmacokinetic properties.May have broader effects on other metabolic enzymes.

The uniqueness of 5-amino-1-methylquinolinium lies in its high selectivity for nicotinamide N-methyltransferase and its ability to enhance NAD+ levels without significantly impacting other metabolic pathways, making it a promising candidate for therapeutic applications in obesity and related conditions .

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

159.092223359 g/mol

Monoisotopic Mass

159.092223359 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-11

Explore Compound Types